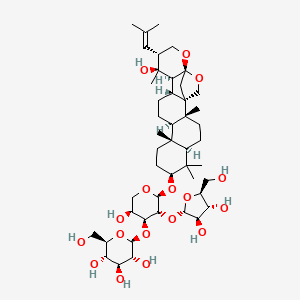

Bacopasaponin C

説明

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O17/c1-21(2)14-22-17-57-46-19-45(20-58-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)61-40-36(63-38-33(53)31(51)26(16-48)60-38)35(24(49)18-56-40)62-39-34(54)32(52)30(50)25(15-47)59-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFQVMPJZHCDBS-MUUHSGPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178064-13-6 | |

| Record name | Bascopasaponin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178064136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BASCOPASAPONIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26FG38011G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of Bacopasaponin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacopasaponin C, a key triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered significant attention for its potential neuroprotective effects. As a constituent of Bacoside A, a compound with established nootropic and neuroprotective properties, this compound is implicated in a multi-faceted defense against neuronal damage.[1][2][3] This technical guide synthesizes the current understanding of the neuroprotective mechanisms of this compound, drawing from studies on Bacopa monnieri extracts and its primary bioactive compounds. The core mechanisms include the modulation of critical signaling pathways, reduction of oxidative stress, inhibition of apoptosis, and anti-inflammatory actions. This document provides an in-depth overview of the experimental evidence, quantitative data, and relevant methodologies to support further research and drug development in the field of neuroprotection.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound are believed to be exerted through several interconnected mechanisms:

-

Antioxidant Activity: this compound, as a component of Bacopa monnieri extract, contributes to the plant's potent antioxidant properties. This includes scavenging free radicals and upregulating the expression of endogenous antioxidant enzymes.[1][2]

-

Anti-Apoptotic Effects: The compound is implicated in the inhibition of programmed cell death (apoptosis) in neurons by modulating the expression of key regulatory proteins.

-

Modulation of Signaling Pathways: this compound is thought to influence critical intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways, which are pivotal for neuronal survival and function.

-

Anti-inflammatory Action: By contributing to the overall effect of Bacopa monnieri extract, this compound likely plays a role in reducing neuroinflammation.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from studies on Bacopa monnieri extracts and its constituents, which are indicative of the potential effects of this compound.

Table 1: Effects on Markers of Oxidative Stress

| Parameter | Model System | Treatment | Concentration/Dose | Observed Effect | Reference |

| Lipid Peroxidation | Rat Brain Homogenate | Bacopa monnieri extract | Dose-dependent | Inhibition of lipid peroxidation | |

| Superoxide Dismutase (SOD) Activity | Colchicine-induced dementia in rats | Bacopa monnieri (50 mg/kg) | 50 mg/kg body weight | Restoration of SOD activity | |

| Catalase (CAT) Activity | Colchicine-induced dementia in rats | Bacopa monnieri (50 mg/kg) | 50 mg/kg body weight | Restoration of CAT activity | |

| Glutathione (GSH) Levels | Colchicine-induced dementia in rats | Bacopa monnieri (50 mg/kg) | 50 mg/kg body weight | Restoration of GSH levels |

Table 2: Effects on Apoptotic Markers

| Parameter | Model System | Treatment | Concentration/Dose | Observed Effect | Reference |

| Bax/Bcl-2 Ratio | SNP-induced apoptosis in L132 cells | Bacopa monnieri extract | Pre-treatment | Attenuated the increase in Bax/Bcl-2 ratio | |

| Caspase-3 Activity | SNP-induced apoptosis in L132 cells | Bacopa monnieri extract | Pre-treatment | Attenuated the increase in caspase-3 expression | |

| Cell Viability | Aβ-induced cell death in primary cortical neurons | Bacopa monnieri extract | 100 µg/mL | Increased cell viability |

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through the modulation of complex intracellular signaling pathways. The following diagrams illustrate the key pathways implicated in its mechanism of action, based on studies of Bacopa monnieri and its bioactive constituents.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Activation of this pathway is a key mechanism for neuroprotection.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.

References

Bacopasaponin C: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bacopasaponin C, a significant triterpenoid saponin found in the medicinal plant Bacopa monnieri. This document details its discovery, outlines meticulous protocols for its isolation and purification, presents quantitative data, and explores its biological activities through signaling pathway diagrams.

Discovery and Significance

This compound is a key bioactive constituent of Bacopa monnieri, a plant with a long history of use in traditional Ayurvedic medicine for cognitive enhancement. It is a dammarane-type triterpenoid saponin, and along with other related saponins like bacoside A3, bacopaside II, and bacopaside X, it is a component of the saponin mixture known as bacoside A[1]. The neuroprotective, anti-tumor, and anti-leishmanial properties of Bacopa monnieri extracts are, in part, attributed to the presence of this compound and its related compounds[2][3]. Its unique chemical structure and biological activities have made it a subject of interest for drug discovery and development.

Quantitative Data

The concentration of this compound in Bacopa monnieri can vary depending on the geographical origin and the extraction method employed. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound.

Table 1: Quantitative Analysis of this compound in Bacopa monnieri Extracts by HPLC

| Plant Material/Extract | Extraction Method | HPLC Column | Mobile Phase | Detection | Concentration of this compound (% w/w) | Reference |

| Dried aerial parts | Ethanolic percolation after soaking in water | C18 | 0.2% Phosphoric acid: Acetonitrile (65:35) | 205 nm | Not specified individually, but part of total saponins (19.28%) | [4] |

| Dried powder | Ultrasonication with methanol | C18 | Acetonitrile and 0.72% w/v anhydrous sodium sulphate (pH 2.3) (315:685 v/v) | 205 nm | Identified as a major peak in certain chemotypes | [5] |

| Leaf extract | Soxhlet extraction with ethanol | Hypersil BDS C18 | Phosphate buffer: Acetonitrile (60:40 v/v) | 205 nm | Quantified with a retention time of ~16.4 minutes |

Experimental Protocols

Extraction of Total Saponins from Bacopa monnieri

This protocol describes a general method for the extraction of a saponin-rich fraction from the dried plant material.

Materials:

-

Dried and powdered Bacopa monnieri aerial parts

-

80% Ethanol

-

95% Ethanol

-

HP-20 Macroporous resin

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Extraction: Macerate the dried and powdered plant material with 10-15 volumes of 80% ethanol for 1-2 hours. Repeat the extraction 2-3 times. Combine the ethanolic extracts.

-

Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator at approximately 60°C until the ethanol is removed.

-

Precipitation of Impurities: Adjust the alcohol content of the concentrated extract to 30% with 95% ethanol.

-

Clarification: Centrifuge the solution to pelletize the precipitated impurities. Filter the supernatant to obtain a clear sample solution for further purification.

Purification of this compound

This multi-step protocol outlines the purification of this compound from the total saponin extract.

Step 1: Macroporous Resin Column Chromatography

-

Column Preparation: Pack a chromatography column with pre-treated HP-20 macroporous resin.

-

Sample Loading: Load the clarified saponin extract onto the column.

-

Elution: Elute the column with a stepwise gradient of ethanol in water. Collect the fractions.

-

Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Pooling and Concentration: Pool the this compound-rich fractions and concentrate them to dryness under reduced pressure.

Step 2: Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel column (100-200 mesh) in a suitable solvent system (e.g., chloroform-methanol).

-

Sample Loading: Dissolve the concentrated saponin fraction from the previous step in a minimum volume of methanol and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient (e.g., 20:1 to 1:1). Collect fractions.

-

Fraction Analysis: Monitor the fractions using TLC or HPLC to identify those containing this compound.

-

Pooling and Concentration: Combine the fractions rich in this compound and evaporate the solvent.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

System Preparation: Use a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: A common mobile phase for saponin separation is a mixture of methanol and water or acetonitrile and water, sometimes with a modifier like phosphoric acid to improve peak shape. An isocratic elution with 30% methanol in water has been reported for the separation of a mixture containing this compound.

-

Sample Injection: Dissolve the partially purified this compound fraction in the mobile phase, filter it, and inject it into the preparative HPLC system.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical HPLC system with a this compound standard.

-

Purity Confirmation: Analyze the collected fraction for purity using analytical HPLC and characterize its structure using spectroscopic methods like NMR and Mass Spectrometry.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways

The precise signaling pathways of this compound are still under investigation. However, in silico molecular docking studies and chemical-genetic interaction studies have provided insights into its potential mechanisms of action.

Potential Neuroprotective Mechanism via LRRK2 Inhibition

Molecular docking studies suggest that this compound can interact with and potentially inhibit Leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease.

Caption: Putative inhibition of LRRK2 by this compound.

Potential Anti-Alzheimer's Activity via Caspase-3 and Tau-Protein Kinase I Inhibition

In silico studies have also indicated that this compound may inhibit caspase-3 and tau-protein kinase I, two key enzymes involved in the pathology of Alzheimer's disease.

Caption: Potential inhibition of Caspase-3 and TPKI by this compound.

Proposed Mechanism in DNA Repair Deficient Cells

Chemical-genetic interaction studies in yeast suggest that this compound exhibits selective toxicity towards cells with deficient DNA repair mechanisms (e.g., rad1∆ mutants). This is proposed to occur through vacuolar disruption, leading to an apoptosis-like cell death pathway.

Caption: Proposed mechanism of this compound in DNA repair deficient cells.

References

- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Physiological and metabolic responses of Bacopa monnieri to salt-induced stress: implications for secondary metabolite elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcog.com [phcog.com]

The Role of Bacopasaponin C in Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Bacopasaponin C, a key triterpenoid saponin derived from the Ayurvedic herb Bacopa monnieri, is gaining significant attention within the scientific community for its potential role in cognitive enhancement and neuroprotection. As a constituent of the Bacoside A complex, it contributes to the plant's nootropic effects, which are traditionally associated with improved memory and intellect.[1][2][3] This technical guide synthesizes current research to provide an in-depth overview of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols. The primary modes of action include modulation of the cholinergic system, potent antioxidant activities, and the promotion of synaptic plasticity.[4][5] This document aims to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics for cognitive disorders.

Introduction

Bacopa monnieri (Brahmi) has been a cornerstone of traditional Ayurvedic medicine for centuries, revered for its properties as a neural tonic and memory enhancer. Modern phytochemical analysis has identified a class of saponins, collectively known as bacosides, as the primary active constituents responsible for these neurological benefits. This compound is a dammarane-type triterpenoid saponin and a crucial component of Bacoside A, a mixture that also includes bacoside A3, bacopaside II, and a jujubogenin isomer of this compound. While much of the research has focused on standardized Bacopa extracts or the broader Bacoside A complex, emerging evidence highlights the specific contributions of this compound to the plant's overall cognitive-enhancing profile. Its proposed mechanisms involve influencing neurotransmitter systems, protecting neurons from oxidative damage, and fostering structural and functional neuronal plasticity.

Mechanisms of Action for Cognitive Enhancement

The cognitive-enhancing effects of this compound are not attributed to a single mode of action but rather a synergistic interplay of multiple neuropharmacological activities.

Cholinergic System Modulation

The cholinergic system is fundamental for learning and memory processes. A primary mechanism associated with Bacopa monnieri extracts, and by extension this compound, is the potentiation of cholinergic neurotransmission. This is achieved through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine (ACh) in the synaptic cleft. By reducing AChE activity, this compound effectively increases the concentration and duration of ACh, leading to enhanced cholinergic receptor stimulation and improved signal transmission, which is critical for memory consolidation. Studies on Bacopa extracts have demonstrated a significant reduction in AChE activity, thereby supporting improved cognitive function in preclinical models of amnesia.

Antioxidant Neuroprotection

The brain's high metabolic rate and lipid-rich composition make it particularly vulnerable to oxidative stress, a key pathological factor in cognitive decline and neurodegenerative diseases. Bacosides, including this compound, exhibit robust antioxidant properties. The neuroprotective activity is attributed to the effective scavenging of free radicals, suppression of lipid peroxidation, and the enhancement of the brain's endogenous antioxidant defense system. This includes the activation of key enzymes such as superoxide dismutase (SOD) and catalase. By mitigating oxidative damage, this compound helps preserve neuronal integrity and function, creating a healthier environment for optimal cognitive processes.

Promotion of Synaptic Plasticity and Structural Changes

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the molecular basis of learning and memory. Bacopa monnieri extracts have been shown to promote synaptic plasticity. A key pathway involved is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin that plays a critical role in neuronal survival, growth, and the modulation of synaptic strength. Bacosides can activate signaling cascades, such as the CREB (cAMP response element-binding protein) pathway, which leads to increased BDNF expression. Furthermore, chronic administration of Bacopa extract has been demonstrated to induce tangible structural changes in neurons, specifically increasing the length and branching of dendrites in the hippocampus and amygdala, brain regions essential for memory formation. This dendritic arborization expands the receptive area for synaptic inputs, thereby enhancing the brain's capacity for information processing and storage.

Neurotransmitter and Receptor Modulation

Beyond the cholinergic system, the active constituents of Bacopa monnieri modulate other critical neurotransmitter systems, including the serotonergic (5-HT) and dopaminergic (DA) pathways. The molecular basis of these neuroprotective effects is also linked to the regulation of mRNA translation and the surface expression of key neuroreceptors, including AMPAR, NMDAR, and GABAR, in various brain regions. This broad-spectrum influence on neurotransmission contributes to its overall nootropic effects.

Quantitative Efficacy Data

The following tables summarize the quantitative findings from various studies, highlighting the impact of this compound and associated Bacopa monnieri extracts.

| Parameter | Compound/Extract | Model System | Result | Citation |

| Enzyme Inhibition | ||||

| P-gp ATPase Activity | This compound | In vitro | IC₅₀ = 57.83 µg/mL | |

| Acetylcholinesterase (AChE) | Bacopa monnieri Extract | PC12 Cells | Significant reduction in AChE production | |

| Cognitive Performance | ||||

| Scopolamine-Induced Amnesia | This compound | Mice (Morris Water Maze) | Inhibition of spatial memory impairment at 50 mg/kg | |

| Scopolamine-Induced Amnesia | This compound | Mice (Step-down Test) | Inhibition of memory retrieval impairment at 50 mg/kg | |

| Concentration in Plant/Extract | ||||

| Ethanolic Extract | This compound | Bacopa monnieri | 0.3% - 0.6% | |

| Methanolic Extract (mBME) | This compound | Bacopa monnieri | 1.91 µg/mg | |

| Standardized Extract (CDRI-08) | This compound | Bacopa monnieri | 1.82 ± 0.01 % | |

| Plant at Peak Growth (8 weeks) | This compound | Bacopa monnieri | 0.35 %w/w |

Key Experimental Protocols

This section provides generalized methodologies for key experiments frequently used to evaluate the cognitive-enhancing effects of this compound.

In Vivo Cognitive Assessment: Morris Water Maze

The Morris Water Maze (MWM) is a standard behavioral test to assess spatial learning and memory in rodents.

-

Apparatus: A large circular pool (e.g., 1.5m diameter) filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acclimatization: Animals are housed under standard laboratory conditions (12:12 hour light/dark cycle, controlled temperature) for at least one week prior to the experiment.

-

Drug Administration: Mice or rats are administered this compound (e.g., 50 mg/kg, intraperitoneally) or a vehicle control for a specified period (e.g., 7 days) before and during the testing period. To induce amnesia, a substance like scopolamine can be administered 30-60 minutes before each trial.

-

Acquisition Phase (Learning): For 4-5 consecutive days, each animal undergoes multiple trials per day. In each trial, the animal is placed into the pool from different starting positions and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.

-

Probe Trial (Memory): 24 hours after the final acquisition trial, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.

-

Data Analysis: Escape latency, swim speed, and time spent in the target quadrant are analyzed using statistical methods (e.g., ANOVA) to compare the performance of the this compound-treated group with the control group.

-

In Vitro Neuroprotection Assay (Anti-Aβ Toxicity)

This assay evaluates the ability of this compound to protect neurons from the cytotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

-

Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y, PC12) are cultured under standard conditions (37°C, 5% CO₂).

-

Procedure:

-

Plating: Cells are seeded into multi-well plates and allowed to adhere and differentiate for an appropriate period.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 24 hours.

-

Induction of Toxicity: Aggregated Aβ peptide (e.g., Aβ₁₋₄₂) is added to the culture medium to induce neurotoxicity. A control group without Aβ is also maintained.

-

Incubation: Cells are incubated with the Aβ peptide for 24-48 hours.

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.

-

Data Analysis: The viability of cells treated with this compound and Aβ is compared to cells treated with Aβ alone. A significant increase in viability indicates a neuroprotective effect. Results are typically expressed as a percentage of the control group.

-

Ex Vivo Electrophysiology: Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key model for studying the synaptic basis of learning and memory.

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Wistar rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Prepare transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.

-

Allow slices to recover in a chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

-

Procedure:

-

Recording: Transfer a slice to a recording chamber perfused with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline: Record stable baseline fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

Drug Application: Apply this compound to the perfusing aCSF and continue baseline recording to observe any effects on basal synaptic transmission.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second).

-

Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.

-

Data Analysis: The slope of the fEPSP is measured and normalized to the baseline. The degree of potentiation in slices treated with this compound is compared to control slices.

-

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the molecular pathways influenced by this compound and a typical experimental workflow.

Caption: Cholinergic system modulation by this compound.

Caption: Antioxidant and neuroprotective pathway of this compound.

Caption: this compound promotes synaptic plasticity via the CREB/BDNF pathway.

Caption: A typical workflow for evaluating nootropic effects in a rodent model.

Conclusion and Future Directions

This compound stands out as a promising natural compound with significant potential for cognitive enhancement. Its multifaceted mechanism of action, encompassing cholinergic modulation, robust antioxidant neuroprotection, and the promotion of synaptic and structural plasticity, provides a strong foundation for its nootropic effects. The quantitative data, though still emerging, supports its efficacy in preclinical models.

For drug development professionals, this compound represents a compelling lead compound. Future research should focus on several key areas:

-

Isolation and Clinical Trials: Conducting rigorous, placebo-controlled clinical trials with isolated this compound to definitively establish its efficacy and safety profile in humans.

-

Pharmacokinetics: A thorough investigation of its bioavailability, metabolism, and ability to cross the blood-brain barrier is crucial for optimizing delivery and dosage.

-

Synergistic Effects: Exploring the synergistic interactions between this compound and other bacosides within Bacopa monnieri to understand if the whole extract offers superior benefits to the isolated compound.

-

Targeted Applications: Investigating its therapeutic potential for specific neurodegenerative conditions, such as Alzheimer's disease and age-related cognitive decline, where its mechanisms of action are highly relevant.

By continuing to unravel the complex pharmacology of this compound, the scientific community can pave the way for novel, nature-derived therapies to support cognitive health and combat neurological disorders.

References

- 1. This compound | CAS:178064-13-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. This compound | 178064-13-6 | DHA06413 | Biosynth [biosynth.com]

- 5. caringsunshine.com [caringsunshine.com]

Preliminary Anticancer Properties of Bacopasaponin C: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacopasaponin C, a triterpenoid saponin isolated from Bacopa monnieri, has emerged as a compound of interest in oncology research. Preliminary studies indicate its potential as an anticancer agent, primarily through the induction of apoptosis via the intrinsic mitochondrial pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, including available quantitative data, detailed experimental methodologies, and a depiction of the proposed signaling cascade. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Bacopa monnieri, a perennial herb, has a long history of use in traditional Ayurvedic medicine. Modern phytochemical investigations have identified a class of saponins, including this compound, as key bioactive constituents. While much of the research on Bacopa monnieri has focused on its neuroprotective effects, recent studies have begun to explore its potential in cancer therapy. Saponins, in general, are known to possess cytotoxic properties against various cancer cell lines, and this compound is a subject of ongoing investigation for its specific mechanisms of action. This whitepaper synthesizes the preliminary findings on the anticancer activities of this compound and related compounds from Bacopa monnieri.

Quantitative Data on Anticancer Activity

Quantitative data on the cytotoxic effects of purified this compound is limited in the currently available literature. Most studies have investigated the anticancer properties of extracts of Bacopa monnieri or mixtures of its saponins. However, these studies provide valuable insights into the potential efficacy of its individual components.

One study investigating a dichloromethane (DCM) fraction of a hydroalcoholic extract of Bacopa monnieri, which contains a mixture of triterpenoids including bacosides, demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values for this fraction were in the range of 41.0-60.0 µg/mL after 72 hours of treatment[1][2].

Another study focused on other saponins from Bacopa monnieri, Bacopaside I and Bacopaside II, and reported their IC50 values against various breast cancer cell lines[3]. While not specific to this compound, this data underscores the potential of this class of compounds in cancer treatment. An ethanolic extract of Bacopa monnieri also showed cytotoxic effects on the A549 human lung cancer cell line, with a calculated IC50 value of 75.31 µg/mL[4].

| Compound/Extract | Cell Line(s) | Incubation Time | IC50 Value |

| DCM fraction of Bacopa monnieri | HT29, Colo320, Caco2 (Colon), A549 (Lung), HeLa, SiHa (Cervix), MCF-7, MDA-MB-231 (Breast) | 72 hours | 41.0 - 60.0 µg/mL[1] |

| Ethanolic extract of Bacopa monnieri | A549 (Lung) | Not Specified | 75.31 µg/mL |

| Ethanolic extract of Bacopa monnieri | HepG2 (Hepatocellular Carcinoma) | 24 hours | 24.70 µg/mL |

Table 1: Summary of In Vitro Cytotoxicity Data for Bacopa monnieri Extracts.

Proposed Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of saponins from Bacopa monnieri, including likely that of this compound, is the induction of apoptosis, or programmed cell death. The available evidence points towards the activation of the intrinsic (mitochondrial) pathway of apoptosis.

This pathway is characterized by a series of intracellular events that converge on the mitochondria. Key regulators of this pathway are the Bcl-2 family of proteins, which include both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.

This disruption of the mitochondrial membrane potential (ΔΨm) results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates.

Studies on Bacopa monnieri extracts have shown a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, supporting the involvement of the mitochondrial pathway. Furthermore, the activation of caspase-9 and caspase-3 has been observed in cancer cells treated with these extracts.

Signaling Pathway Diagram

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Detailed Experimental Protocols

This section outlines the standard methodologies for key experiments used to evaluate the anticancer properties of compounds like this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Principle: The JC-1 dye is a lipophilic, cationic dye that can selectively enter mitochondria and reversibly change color from green to red as the membrane potential increases. In healthy cells with high mitochondrial membrane potential, JC-1 spontaneously forms complexes known as J-aggregates with intense red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in the monomeric form, which shows only green fluorescence.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

JC-1 Staining: Incubate the treated cells with JC-1 staining solution (typically 2 µM) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to normalize the expression of other proteins.

Experimental Workflow and Logical Relationships

The investigation of the anticancer properties of a novel compound like this compound typically follows a logical progression of experiments to first establish its cytotoxic efficacy and then to elucidate its mechanism of action.

Caption: Logical workflow for investigating this compound's anticancer effects.

Conclusion and Future Directions

The preliminary evidence suggests that this compound, a natural compound from Bacopa monnieri, holds promise as a potential anticancer agent. The likely mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and activation of the caspase cascade.

However, to fully realize the therapeutic potential of this compound, further rigorous investigation is imperative. Future research should focus on:

-

Purification and Characterization: Isolation and purification of this compound to accurately determine its specific cytotoxic activity.

-

In Vitro Studies: Comprehensive screening of purified this compound against a broader panel of cancer cell lines to establish its IC50 values and selectivity.

-

Mechanistic Studies: In-depth molecular studies to confirm the proposed signaling pathway and identify other potential molecular targets.

-

In Vivo Studies: Evaluation of the antitumor efficacy and safety of this compound in preclinical animal models of cancer.

A thorough understanding of the anticancer properties and mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent for the treatment of cancer. This whitepaper serves as a foundational guide to stimulate and direct future research in this promising area.

References

- 1. Exploring the Cytotoxic Potential of Triterpenoids-enriched Fraction of Bacopa monnieri by Implementing In vitro, In vivo, and In silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Cytotoxic Potential of Triterpenoids-enriched Fraction of Bacopa monnieri by Implementing In vitro, In vivo, and In silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. abap.co.in [abap.co.in]

The Chemical Profile of Bacopasaponin C: A Technical Guide for Researchers

An In-depth Examination of the Structure, Properties, and Experimental Analysis of a Key Bioactive Saponin from Bacopa monnieri

Introduction

Bacopasaponin C is a prominent triterpenoid saponin isolated from Bacopa monnieri, a perennial herb highly regarded in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties.[1][2] As a key constituent of the "bacosides," a complex mixture of saponins, this compound contributes significantly to the plant's pharmacological profile.[3][4] This technical guide provides a comprehensive overview of the chemical structure, molecular formula, physicochemical properties, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Molecular Formula

This compound is classified as a dammarane-type triterpenoid saponin.[5] Its structure is characterized by a lipophilic aglycone backbone, identified as pseudojujubogenin, linked to a hydrophilic oligosaccharide (sugar) chain. This amphiphilic nature is a hallmark of saponin compounds.

The molecular formula for this compound is C₄₆H₇₄O₁₇ . Its IUPAC name is (1S,2R,4aR,6aS,6bR,8aR,10S,12aR,12bR,14aR,14bS)-hexadecahydro-1-hydroxy-1,6b,9,9,12a-pentamethyl-2-(2-methyl-1-propen-1-yl)-4a,6a-methano-1H,6H-phenanthro[2,1-d]pyrano[2,3-b]pyran-10-yl O-α-L-arabinofuranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranoside. The structure consists of the pseudojujubogenin aglycone glycosidically linked to a branched sugar chain composed of one glucose and two arabinose units.

Fig. 1: Structural Components of this compound

Physicochemical and Bioactivity Data

The quantitative properties of this compound are essential for its characterization and application in research. The following tables summarize key physicochemical descriptors and reported biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₆H₇₄O₁₇ | |

| Molecular Weight | 899.1 g/mol | |

| CAS Number | 178064-13-6 | |

| Exact Mass | 898.49260089 Da | |

| Topological Polar Surface Area | 256 Ų | |

| Hydrogen Bond Donor Count | 9 | |

| Hydrogen Bond Acceptor Count | 17 | |

| Rotatable Bond Count | 9 | |

| Complexity | 1710 |

| Solubility | Soluble in Methanol | |

Table 2: Quantitative Biological Activity of this compound

| Activity | Assay Details | Result | Source |

|---|---|---|---|

| P-glycoprotein (P-gp) ATPase Inhibition | In vitro assay using rat jejunal membrane | IC₅₀ = 57.83 µg/mL |

| Anti-leishmanial Activity | In vivo hamster model against Leishmania donovani | 40% reduction in splenic parasite burden (free drug) | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines key experimental protocols related to the study of this compound.

Isolation and Purification from Bacopa monnieri

The isolation of this compound typically involves solvent extraction followed by chromatographic purification.

-

Extraction:

-

Air-dried and powdered aerial parts of Bacopa monnieri are subjected to extraction. A common method is maceration or Soxhlet extraction with methanol or 95% ethanol.

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

-

Purification:

-

The crude extract is subjected to column chromatography over silica gel (100-200 mesh size).

-

The column is eluted using a solvent gradient, typically starting with a less polar solvent system and gradually increasing polarity. A common gradient is ethyl acetate and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions containing this compound are pooled and concentrated. Further purification steps, such as preparative HPLC, may be employed to achieve high purity (≥95%).

-

Structural Elucidation

The definitive structure of this compound is confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) is used to determine the exact mass and molecular formula. Fragmentation patterns help identify the aglycone (pseudojujubogenin is characterized by a fragment ion at m/z 473 [M+H]⁺) and the sequence of sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons, helping to identify the types of sugar units and their anomeric configurations.

-

¹³C NMR: Determines the number of carbon atoms and provides information about their chemical environment, confirming the triterpenoid backbone and sugar components.

-

2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure and the linkage points between the aglycone and the sugar chain.

-

Bioactivity Assays

This protocol assesses the efficacy of this compound against visceral leishmaniasis caused by Leishmania donovani.

Fig. 2: Workflow for In Vivo Anti-leishmanial Assay

This assay measures the ability of this compound to modulate the function of the P-gp efflux pump by quantifying ATP hydrolysis.

-

Preparation: P-gp-expressing membranes (e.g., from rat jejunum or specific cell lines) are prepared and quantified.

-

Reaction: The membranes (containing P-gp) are incubated in a reaction buffer containing ATP and Mg²⁺ ions in the presence of various concentrations of this compound. A known P-gp substrate (e.g., verapamil) is used as a positive control.

-

Quantification: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., VMax method).

-

Analysis: The P-gp-dependent ATPase activity is calculated by subtracting the basal ATPase activity (in the absence of the test compound) from the total activity. The concentration of this compound that inhibits 50% of the P-gp ATPase activity (IC₅₀) is then determined.

Fig. 3: Logical Flow of P-gp ATPase Inhibition Assay

Conclusion

This compound stands out as a structurally complex and biologically active triterpenoid saponin with significant potential in pharmacology. Its demonstrated activities, including the modulation of P-glycoprotein and anti-parasitic effects, warrant further investigation. This guide provides a foundational resource for researchers, offering detailed structural information, quantitative data, and robust experimental protocols to facilitate future studies into the therapeutic applications of this important natural product.

References

- 1. scholars.direct [scholars.direct]

- 2. This compound | 178064-13-6 | DHA06413 | Biosynth [biosynth.com]

- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jees.in [jees.in]

- 5. Micropropagation and elicited production of triterpenoid saponin glycosides and stigmasterol via precursor and elicitor feeding in Bacopa floribunda (R.Br.) Wettst.—A potential nootropic herb - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bacopasaponin C as a Core Constituent of the Bacoside A Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Bacopasaponin C, a key triterpenoid saponin within the Bacoside A complex derived from Bacopa monnieri. Bacoside A is recognized as the primary neuroprotective and cognitive-enhancing agent in this traditional Ayurvedic herb. A thorough understanding of its individual constituents, like this compound, is critical for the standardization of extracts and the development of targeted therapeutics. This document outlines the chemical composition of Bacoside A, presents quantitative data, details relevant experimental protocols, and visualizes the key mechanisms of action.

Chemical Composition of the Bacoside A Complex

Bacoside A is not a monolithic compound but a complex mixture of several dammarane-type triterpenoid saponins.[1] These saponins share a common tetracyclic triterpene aglycone core, which is either jujubogenin or pseudojujubogenin.[2][3] The four principal saponins that constitute the Bacoside A mixture are Bacoside A3, Bacopaside II, this compound, and a jujubogenin isomer of this compound, often referred to as Bacopaside X.[4][5]

Table 1: Core Chemical Constituents of Bacoside A

| Constituent | Aglycone Moiety | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Bacoside A3 | Jujubogenin | C₄₇H₇₆O₁₈ | 937.1 |

| Bacopaside II | Jujubogenin | C₅₃H₈₆O₂₃ | 1083.2 |

| This compound | Pseudojujubogenin | C₄₇H₇₆O₁₈ | 937.1 |

| Bacopaside X | Jujubogenin | C₄₇H₇₆O₁₈ | 937.1 |

Note: Molecular formulas and weights are based on established chemical structures.

Quantitative and Bioactivity Data

The concentration of individual saponins in Bacopa monnieri can vary based on geographical origin and cultivation conditions. This variability underscores the importance of standardization for clinical and research applications. This compound, while a major component, exhibits its own distinct bioactivities.

Table 2: Quantitative Concentration of Bacoside A Constituents in Bacopa monnieri

| Constituent | Concentration Range (% w/w of dried plant material) |

|---|---|

| Bacoside A3 | 0.14 - 0.85% |

| Bacopaside II | 0.12 - 0.69% |

| This compound | 0.05 - 0.44% |

| Jujubogenin isomer of this compound (Bacopaside X) | 0.05 - 0.72% |

Table 3: Reported Bioactivity of Isolated this compound

| Assay / Model | Target / Effect | Result |

|---|---|---|

| P-glycoprotein (P-gp) ATPase Activity | Inhibition of Verapamil-stimulated activity | IC₅₀ = 57.83 µg/mL |

| Cytotoxicity Assay | Cell viability | IC₅₀ = 58.3 µM |

| In vivo Antitumor Model (Sarcoma S180 in Balb/c mice) | Tumor growth inhibition (50 µmol/kg dose) | 35.51% inhibition ratio |

| In vivo Antiparasitic Model (Leishmania donovani in hamsters) | Reduction of splenic parasite burden | 40% reduction |

Mechanisms of Action of the Bacoside A Complex

The neuroprotective effects of Bacoside A are multifactorial, involving the modulation of several key signaling pathways. These actions are attributed to the synergistic effects of its constituents, including this compound.

3.1. Antioxidant Defense and Neuroprotection Bacoside A mitigates oxidative stress, a key factor in neurodegeneration, by enhancing the brain's endogenous antioxidant systems. It scavenges free radicals, suppresses lipid peroxidation, and increases the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

3.2. Synaptic Plasticity and Cognitive Enhancement The cognitive-enhancing effects of Bacoside A are linked to its ability to promote synaptic plasticity. This is achieved in part by upregulating Brain-Derived Neurotrophic Factor (BDNF), which activates the cAMP response element-binding protein (CREB) signaling pathway, leading to enhanced dendritic branching and neuronal communication.

Experimental Protocols

Reproducible and validated protocols are essential for the study of this compound and the Bacoside A complex. The following sections detail common methodologies for extraction, purification, and quantification.

4.1. Extraction and Purification of Bacoside A This process involves a multi-step solvent extraction followed by chromatographic purification to isolate the saponin-rich fraction.

Methodology:

-

Defatting: The dried, powdered Bacopa monnieri plant material is first defatted using a non-polar solvent like hexane to remove lipids and other non-polar compounds. This is typically done using a Soxhlet apparatus or maceration.

-

Extraction: The defatted plant material is then extracted with a polar solvent, most commonly methanol or ethanol, which is effective at solubilizing the glycosidic saponins.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel (100-200 mesh) column chromatography for purification. The column is typically eluted with a gradient of methanol in ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the Bacoside A components, which typically elute at 18-21% methanol in ethyl acetate, are pooled together.

-

Drying: The pooled fractions are dried under vacuum to yield the purified Bacoside A complex.

4.2. Quantification by High-Performance Liquid Chromatography (HPLC) HPLC is the standard analytical method for the precise identification and quantification of this compound and other constituents of Bacoside A.

Table 4: Representative HPLC Parameters for Bacoside A Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250mm x 4.6mm, 5µm) | Hypersil BDS C18 (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | Isocratic: Acetonitrile:Water (40:60) | Isocratic: Phosphate Buffer:Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection | UV-Vis at 205 nm | UV-Vis at 205 nm |

| Column Temp. | Ambient | 30°C |

| Injection Vol. | 20 µL | Not specified |

Procedure:

-

Standard Preparation: Prepare a stock solution of a Bacoside A reference standard with known concentrations of its constituents in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh the extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter. Dilute as needed to ensure the concentration falls within the range of the calibration curve.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peaks corresponding to this compound and other constituents by comparing retention times with the reference standard. Calculate the concentration in the sample using the linear regression equation from the calibration curve.

Conclusion

This compound is an integral and bioactive constituent of the Bacoside A complex. Its contribution to the overall pharmacological profile of Bacopa monnieri, particularly its neuroprotective and potential antitumor and antiparasitic activities, makes it a molecule of significant interest. For drug development and clinical research, the use of standardized extracts, quantified for this compound and other major bacosides using validated methods like HPLC, is paramount to ensure reproducibility and efficacy. Future research should continue to elucidate the specific roles and synergistic interactions of this compound within the Bacoside A complex to fully harness its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Bacopasaponin C: A Comprehensive Review of Its Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bacopasaponin C, a triterpenoid saponin isolated from the medicinal herb Bacopa monnieri, has emerged as a compound of significant interest due to its diverse pharmacological properties. As a key constituent of Bacoside A, it contributes to the neuroprotective effects traditionally associated with Bacopa monnieri.[1][2][3] Beyond its role in cognitive health, research has elucidated its potential as an anti-cancer, anti-parasitic, and anti-inflammatory agent. This document provides a comprehensive technical review of the existing literature on this compound, summarizing quantitative data on its biological activities, detailing key experimental protocols, and visualizing its mechanisms of action and relevant experimental workflows.

Introduction

Bacopa monnieri (L.) Wettst., commonly known as Brahmi, is a cornerstone of traditional Ayurvedic medicine, revered for its memory-enhancing and neuroprotective properties.[3][4] The therapeutic effects of this plant are largely attributed to a class of chemical compounds known as bacosides. Bacoside A, a major bioactive fraction, is a mixture of four triterpenoid saponins: bacoside A3, bacopaside II, bacopaside X (a jujubogenin isomer of this compound), and this compound itself. This compound, a glycoside of pseudojujubogenin, typically constitutes 0.3–0.6% of the ethanolic extracts of Bacopa monnieri. While often studied as part of the Bacoside A complex, isolated this compound has demonstrated distinct and potent biological activities that warrant specific investigation for drug discovery and development. This review consolidates the current scientific knowledge on its multifaceted pharmacological profile.

Biological Activities of this compound

The biological activities of this compound are varied, with significant findings in oncology, parasitology, and pharmacology. The following sections summarize the quantitative data from key in vitro and in vivo studies.

Anti-Cancer and Cytotoxic Activity

This compound has shown promise as an anti-cancer agent. Studies have highlighted its cytotoxic effects against various cancer cell lines and its ability to inhibit tumor growth in vivo. It has been investigated for its role in inducing apoptosis and for its unique chemical-genetic interactions, particularly in cells with deficient DNA repair mechanisms. For instance, it exhibits a preferential growth-limiting effect on yeast cells lacking the RAD1 endonuclease, a homolog of the human XPF protein, suggesting potential as a targeted therapy for certain colorectal cancers.

Table 1: Summary of Anti-cancer and Cytotoxic Activities of this compound and Related Compounds

| Compound/Extract | Cell Line / Model | Activity Type | Key Quantitative Data | Reference(s) |

|---|---|---|---|---|

| This compound | Sarcoma S180 (in Balb/c mice) | Anti-tumor | 35.51% inhibition ratio at 50 μmol/kg (stomach infusion, daily for 7 days) | |

| This compound | Saccharomyces cerevisiae (rad1∆) | Chemical-genetic interaction | Preferentially limits growth of DNA repair-deficient yeast | |

| Bacopasaponin F | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50: 30 µM | |

| Bacopasaponin F | MCF7 (Breast Cancer) | Cytotoxicity | IC50: 32.44 µM | |

| Bacopaside I | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50: 99 µM | |

| Bacopaside II | MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50: 18 µM | |

| Bacopaside I + II | MDA-MB-231 (Breast Cancer) | Synergistic Cytotoxicity | Bacopaside I IC50 reduced from 99 µM to 13 µM in the presence of 2.5 µM Bacopaside II |

| Hexane Fraction of B. monnieri | MCF-7 (Breast Cancer) | Cytotoxicity | IC50: 53.0 μg/mL | |

Anti-parasitic Activity

One of the most well-documented activities of this compound is its efficacy against the parasite Leishmania donovani, the causative agent of visceral leishmaniasis. The compound's unique structure, featuring a terminal glucose residue, is thought to enable self-targeting to glucose receptors on macrophages, the host cells for the parasite. This facilitates a receptor-mediated drug delivery mechanism. Studies have shown that its anti-leishmanial activity is significantly enhanced when delivered via vesicular systems like niosomes and nanocapsules, which reduce the required dose and improve efficacy.

Table 2: Summary of in vivo Anti-leishmanial Activity of this compound

| Delivery System | Animal Model | Dosage Regimen | Reduction in Splenic Parasite Burden | Reference(s) |

|---|---|---|---|---|

| Free this compound | Golden Hamsters (L. donovani) | 1.75 mg/kg, every 3rd day for 15 days | 40% | |

| Liposomal | Golden Hamsters (L. donovani) | 1.75 mg/kg, every 3rd day for 15 days | 81% | |

| Niosomal | Golden Hamsters (L. donovani) | 1.75 mg/kg, every 3rd day for 15 days | 86% | |

| Microspheres | Golden Hamsters (L. donovani) | 1.75 mg/kg, every 3rd day for 15 days | 79% |

| Nanocapsules | Golden Hamsters (L. donovani) | 1.75 mg/kg, every 3rd day for 15 days | 91% | |

Neuroprotective and Anti-inflammatory Activity

As a component of Bacoside A, this compound is implicated in the neuroprotective and cognitive-enhancing effects of Bacopa monnieri. These effects are linked to the ability of bacosides to reduce oxidative stress, modulate intracellular signaling pathways, and exert anti-inflammatory actions. The anti-inflammatory properties may be associated with the inhibition of key inflammatory enzymes like cyclo-oxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Enzyme Inhibition

This compound has been shown to inhibit P-glycoprotein (P-gp) ATPase activity. P-gp is a membrane transporter that plays a crucial role in multidrug resistance in cancer by actively pumping chemotherapeutic agents out of cells. Inhibition of its ATPase activity can potentially reverse this resistance, suggesting a synergistic role for this compound in chemotherapy.

Table 3: Summary of Enzyme Inhibition Activity of this compound

| Enzyme | Source/Assay Condition | Activity Type | Key Quantitative Data | Reference(s) |

|---|

| P-glycoprotein (P-gp) ATPase | Verapamil-stimulated | Inhibition | IC50: 57.83 μg/mL | |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its related compounds are mediated through various molecular pathways. These include the modulation of inflammatory cascades, induction of apoptosis in cancer cells, and targeted drug delivery mechanisms.

Caption: Proposed anti-inflammatory mechanism of this compound.

Caption: Apoptosis pathway in a DNA repair-deficient model.

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies employed in key studies on this compound.

in vivo Anti-leishmanial Activity Assessment

This protocol outlines the methodology used to evaluate the efficacy of this compound against Leishmania donovani in a hamster model.

-

Animal Model: Golden hamsters (Mesocricetus auratus) with an average body weight of 100g are used.

-

Infection: Hamsters are infected via intracardial passage with 2 x 10^6 amastigotes of L. donovani (strain AG83). The infection is allowed to establish for one month before drug testing.

-

Drug Formulation:

-

Free Drug: this compound is dissolved in PBS.

-

Vesicular Forms (Liposomes, Niosomes, etc.): Formulations are prepared using established protocols such as the solvent evaporation technique for microspheres. For microspheres, PLGA and this compound (15:1 w/w) are dissolved in dichloromethane and added to a PBS solution with 1% gelatin as a dispersing agent. The percent intercalation of the drug is determined spectrophotometrically (λmax = 238 nm).

-

-

Treatment Regimen: An equivalent dose of 1.75 mg/kg body weight is administered subcutaneously every third day, for a total of six doses over 15 days.

-

Efficacy Assessment: After the treatment period, the parasite burden in the spleen is assessed from stained smears using Stauber's formula.

Caption: Experimental workflow for in vivo anti-leishmanial testing.

MTT Cytotoxicity Assay

This colorimetric assay is commonly used to assess cell viability and the cytotoxic potential of a compound.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or a plant fraction) for a defined period (e.g., 24 or 48 hours). A control group receives only the vehicle.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A lysis buffer or solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cytotoxicity is calculated using the formula: ([Control Absorbance - Sample Absorbance] / Control Absorbance) * 100. The IC50 value is then determined.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is used for the separation and quantification of this compound and other bacosides in plant extracts.

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 5 µm, 250 x 4.6 mm) is used.

-

Mobile Phase: An isocratic mobile phase consisting of water and acetonitrile (e.g., 70:30 v/v) is employed.

-

Flow Rate: A typical flow rate is 0.8-1.0 mL/min.

-

Detection: The eluting compounds are detected at a wavelength of 205 nm.

-

Quantification: The amount of this compound is calculated by comparing the peak area in the sample chromatogram to that of a known standard.

Conclusion and Future Directions

This compound is a pharmacologically active natural product with demonstrated potential in several therapeutic areas. Its anti-leishmanial activity, particularly when enhanced by novel drug delivery systems, presents a promising avenue for treating visceral leishmaniasis. Its anti-cancer properties, including a unique mechanism of action against DNA repair-deficient cells, suggest it could be a lead compound for developing targeted cancer therapies. Furthermore, as a key constituent of Bacopa monnieri, its role in neuroprotection and anti-inflammatory processes continues to be an area of active research.

Future research should focus on several key areas:

-

Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound is needed to fully understand its anti-cancer and neuroprotective effects.

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of purified this compound are crucial for its development as a therapeutic agent.

-

Synergistic Effects: Investigating the synergistic effects of this compound with other bacosides and with existing chemotherapeutic drugs could lead to more effective combination therapies.

-

Clinical Trials: While preclinical data is promising, well-designed clinical trials are necessary to validate the therapeutic efficacy and safety of this compound in humans.

References

- 1. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biochemjournal.com [biochemjournal.com]

- 4. In Vitro Propagation, Phytochemical and Neuropharmacological Profiles of Bacopa monnieri (L.) Wettst.: A Review [mdpi.com]

The Antioxidant Properties of Bacopasaponin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopasaponin C is a key triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine as a nootropic and nerve tonic.[1][2] Modern research has focused on the pharmacological activities of its constituents, identifying this compound as a significant contributor to the plant's neuroprotective effects. A primary mechanism underlying this neuroprotection is its potent antioxidant activity. This document provides a technical overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing relevant quantitative data from studies on Bacopa monnieri extracts, outlining key experimental protocols, and visualizing the core signaling pathways involved.

While much of the quantitative research has been conducted on standardized extracts of Bacopa monnieri or mixtures of its saponins (collectively known as bacosides), this compound is a principal component of these mixtures.[1] The data presented herein for these extracts are therefore highly indicative of the therapeutic potential of their purified constituents like this compound. The primary antioxidant mechanisms include direct free radical scavenging, inhibition of lipid peroxidation, and enhancement of the endogenous antioxidant defense system.[1][3]

Mechanisms of Antioxidant Action

The antioxidant capacity of this compound, as part of the broader bacoside profile of Bacopa monnieri, is multifaceted. It combats oxidative stress through several key mechanisms:

-

Direct Radical Scavenging: The chemical structure of saponins like this compound allows them to donate electrons to neutralize highly reactive free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action helps to prevent these radicals from damaging vital cellular components like DNA, proteins, and lipids.

-

Inhibition of Lipid Peroxidation: Oxidative damage to lipids in cell membranes, known as lipid peroxidation, can lead to a loss of membrane integrity and cell death. Extracts of Bacopa monnieri have been shown to significantly inhibit lipid peroxidation in brain tissues, a protective effect attributed to its saponin constituents.

-

Upregulation of Endogenous Antioxidant Enzymes: A crucial aspect of its antioxidant effect is the ability to enhance the body's own defense systems. Studies show that treatment with Bacopa monnieri extracts leads to increased activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). These enzymes are responsible for detoxifying harmful superoxide radicals and hydrogen peroxide.

-

Modulation of Cellular Signaling Pathways: this compound and related compounds are believed to exert their effects by modulating intracellular signaling pathways critical to the cellular stress response. The Nrf2-ARE pathway, a master regulator of antioxidant gene expression, is a key target. By activating Nrf2, bacosides can trigger the transcription of a suite of protective antioxidant and detoxification enzymes.

Quantitative Data on Antioxidant Activity

The following tables summarize quantitative data from studies on Bacopa monnieri extracts, which are rich in this compound. These values provide a benchmark for the potent antioxidant activity of the plant's constituents.

Table 1: In Vitro Radical Scavenging and Inhibitory Activities of Bacopa monnieri Extracts

| Assay Type | Extract Type | IC₅₀ Value / % Inhibition | Reference(s) |

| DPPH Radical Scavenging | Ethanolic Extract | 130.6 - 249.9 µg/mL | |

| DPPH Radical Scavenging | Methanolic Extract | 456.07 µg/mL | |

| Nitric Oxide (NO) Scavenging | Methanolic Extract | 21.29 µg/mL | |

| Lipid Peroxidation Inhibition | BME¹ | IC₅₀: 753.22 µg/mL (Rat Brain) | |

| Protein Oxidation Inhibition | BME¹ | 93.6% inhibition at 40 µg/mL | |

| Anti-Lipid Peroxidation (TBARS) | Ethanolic Extract | >40% inhibition at 100 µg/mL |

¹BME: Bacopa monnieri Extract

Table 2: Effect of Bacopa monnieri Extract (BME) on Endogenous Antioxidant Enzyme Activity

| Enzyme | Condition | Result | Reference(s) |

| Superoxide Dismutase (SOD) | SNP²-induced stress | BME pre-treatment restored activity to 89.48% of control | |

| Catalase (CAT) | SNP²-induced stress | BME pre-treatment restored activity to 87.29% of control | |

| Glutathione Peroxidase (GPx) | SNP²-induced stress | BME pre-treatment restored activity to 81.69% of control | |

| Glutathione Reductase (GR) | SNP²-induced stress | BME pre-treatment restored activity to 80.58% of control |

²SNP: Sodium Nitroprusside (induces oxidative and nitrative stress)

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant properties. Below are protocols for key experiments commonly cited in the evaluation of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of the test compound (e.g., this compound) in a suitable solvent.

-

In a microplate or cuvette, add a fixed volume of the DPPH solution to an equal volume of the test compound solution.

-

A control is prepared with the solvent instead of the test compound. Ascorbic acid is often used as a positive control.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically.

-

Methodology:

-